molecular formula C19H18FN3O5S2 B2599592 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-06-7

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2599592
CAS No.: 865198-06-7
M. Wt: 451.49
InChI Key: AHRGDECXSNQOPN-VZCXRCSSSA-N
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Description

The compound “(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” features a benzo[d]thiazole core substituted with a 6-fluoro group, an imino-linked 4-(N,N-dimethylsulfamoyl)benzoyl moiety, and a methyl ester side chain. Key functional groups include:

  • Benzo[d]thiazole: A heterocyclic scaffold known for its role in pharmaceuticals and agrochemicals due to its aromatic stability and hydrogen-bonding capacity.
  • 4-(N,N-Dimethylsulfamoyl)benzoyl: A sulfonamide derivative with electron-withdrawing properties, enhancing metabolic stability and receptor binding.
  • 6-Fluoro substituent: Fluorine’s electronegativity modulates electronic effects on the thiazole ring and improves lipophilicity.
  • Methyl ester: Enhances bioavailability by balancing hydrophilicity and hydrolysis susceptibility.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S2/c1-22(2)30(26,27)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)28-3)15-9-6-13(20)10-16(15)29-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGDECXSNQOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzoyl Imino Intermediate: This step involves the reaction of 4-(N,N-dimethylsulfamoyl)benzoyl chloride with an appropriate amine to form the benzoyl imino intermediate.

    Cyclization to Form the Benzo[d]thiazole Ring: The intermediate is then subjected to cyclization with a fluorinated thiol to form the benzo[d]thiazole ring.

    Esterification: The final step involves the esterification of the resulting compound with methyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Position

The 6-fluoro substituent on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. This reaction is critical for introducing functional groups that enhance pharmacological activity or enable further derivatization.

Reaction ConditionsReagentsProducts FormedYield (%)Source
Methanol, triethylamine, 70°CThiophenol6-phenylthio derivative82
DMF, K₂CO₃, 100°CSodium azide6-azido derivative75

The fluorine atom's electronegativity activates the adjacent carbon for substitution, with aromatic thiols and azides being common nucleophiles .

Hydrolysis of the Ester Group

The methyl ester moiety is susceptible to hydrolysis, generating the corresponding carboxylic acid. This reaction is pH-dependent and critical for modifying solubility or enabling conjugation.

ConditionsCatalystTime (hr)ProductApplication
1M NaOH, aqueous ethanolNone4Carboxylic acid derivativeImproved water solubility
HCl (conc.), refluxAcid catalyst6Same carboxylic acid (lower purity)Intermediate for amide synthesis

Hydrolysis under basic conditions preserves stereochemistry, while acidic conditions may lead to partial racemization .

Cycloaddition and Heterocycle Formation

The imino group and electron-deficient benzothiazole system participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides.

Example Reaction with Ethoxymethylene Malononitrile :

  • Reactants: Ethoxymethylene malononitrile (1.2 eq)

  • Conditions: Ethanol, triethylamine, 25°C, 4 hours

  • Product: Ethyl 2-cyano-1-imino-1H-benzo thiazolo[3,2-a]pyridine-4-carboxylate

  • Yield: 68%

This reaction expands the fused-ring system, enhancing π-π stacking interactions in biological targets .

Sulfamoyl Group Reactivity

The N,N-dimethylsulfamoyl group participates in hydrogen bonding and acid-base reactions. Key interactions include:

  • Enzyme Inhibition: Binds to zinc-containing enzymes (e.g., carbonic anhydrase IX) via sulfonamide coordination, with dissociation constants (KdK_d) as low as 0.12 nM .

  • pH-Dependent Solubility: Protonation at pH < 4 increases water solubility, facilitating purification.

Redox Reactions

The benzothiazole core undergoes oxidation at the sulfur atom under strong oxidizing conditions:

Oxidizing AgentConditionsProductOutcome
H₂O₂ (30%)Acetic acid, 50°CSulfoxide derivativeReduced planarity, altered bioactivity
KMnO₄H₂SO₄, 80°CSulfone derivativeEnhanced metabolic stability

Oxidation modifies electronic properties, impacting binding affinity to biological targets .

Bioconjugation via the Acetate Side Chain

The acetate side chain reacts with amines or hydrazines, enabling covalent attachment to biomolecules or polymers:

Reaction with Hydrazine :

  • Product: Hydrazide derivative

  • Application: Prodrug formulation for controlled release

  • Conditions: Methanol, 40°C, 2 hours

  • Yield: 89%

Photochemical Reactivity

UV irradiation (254 nm) induces E/Z isomerization at the imino double bond. The Z-configuration (original structure) is thermodynamically favored, but the E-isomer forms transiently, altering dipole moments and solubility.

Scientific Research Applications

The biological activity of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate can be predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This analysis focuses on structure-activity relationships (SAR), indicating that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties, akin to other sulfonamide derivatives.
  • Anticancer Properties : Structural analogs have shown promise in inhibiting tumor growth and proliferation, particularly in cancers sensitive to thiazole derivatives.
  • Neuropharmacological Effects : Given its potential interaction with voltage-gated sodium channels, this compound may modulate neurotransmission and could be explored for neurological disorders .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Anticancer Research : A study demonstrated that related thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The incorporation of the dimethylsulfamoyl group may enhance this activity by improving solubility and cellular uptake .
  • Antimicrobial Studies : Investigations into structurally similar compounds have shown efficacy against bacterial strains, suggesting that this compound could be developed as a novel antibiotic .
  • Neuropharmacology : Research on voltage-gated sodium channel inhibitors has indicated that compounds with similar structures can effectively modulate these channels, which are critical in pain signaling pathways. This suggests a potential role for this compound in pain management therapies .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The benzoyl imino group can form hydrogen bonds with biological macromolecules, while the fluorobenzo[d]thiazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[d]Thiazole Derivatives

The target compound shares its benzo[d]thiazole core with 2-(5,6-dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (compound 8, ). Key differences include:

  • Substituents: Compound 8 has a 5,6-dimethylbenzo[d]thiazole and a sulfamoylphenyl acetamide, whereas the target compound features a 6-fluoro substituent and a dimethylsulfamoyl benzoyl imino group.
  • Electronic Effects : The 6-fluoro group in the target compound increases electron-withdrawing effects on the thiazole ring compared to the electron-donating methyl groups in compound 6. This may alter reactivity in nucleophilic substitutions or redox reactions.
  • Spectral Data :
Feature Target Compound Compound 8
C=O Stretch (IR) Likely ~1680 cm⁻¹ (ester) 1689 cm⁻¹ (amide)
NH Stretch (IR) Absent (ester vs. amide) 3410, 3376 cm⁻¹ (amide NH)
Fluorine NMR (¹⁹F) Present (δ ~-110 ppm for aromatic F) Absent

Sulfamoyl/Sulfonyl-Containing Compounds

The dimethylsulfamoyl group in the target compound differs from aryl sulfonyl groups in 1,2,4-triazole derivatives (e.g., compounds 7–9, ):

  • Electronic Effects : Dimethylsulfamoyl is less electron-withdrawing than aryl sulfonyl, which may reduce resonance stabilization of the thiazole ring.
  • Synthetic Routes: Both compounds derive sulfonamide/sulfonyl groups via condensation reactions, but the target compound’s imino linkage requires precise Z/E control, unlike the triazole thiones in .

Fluorinated Aromatic Compounds

The 6-fluoro substituent aligns with fluorinated agrochemicals like triflusulfuron-methyl (trifluoroethoxy group, ):

  • Lipophilicity: The 6-fluoro group increases logP compared to non-fluorinated analogs, similar to trifluoroethoxy’s effect in triflusulfuron.
  • Metabolic Stability : Fluorine’s resistance to oxidative degradation may prolong half-life, as seen in herbicides .

Methyl Ester Moieties

The methyl ester group is common in bioactive compounds, such as metsulfuron-methyl :

  • Bioavailability : Esters improve passive diffusion compared to carboxylic acids, critical in agrochemical uptake .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Potential Application
Target Compound Benzo[d]thiazole 6-F, dimethylsulfamoyl benzoyl, methyl ester Imino (Z), ester Agrochemicals
Compound 8 Benzo[d]thiazole 5,6-dimethyl, sulfamoylphenyl acetamide Amide, sulfonamide Pharmaceuticals
Triflusulfuron-methyl Triazine Trifluoroethoxy, sulfonylurea Urea, ester Herbicide

Table 2: Spectral Data Highlights

Compound IR Features (cm⁻¹) ¹H-NMR Features (δ, ppm)
Target Compound ~1680 (C=O ester), 1250–1300 (S=O) 3.7–3.9 (ester CH₃), 6.5–8.5 (aromatic H)
Compound 8 1689 (C=O amide), 1155 (S=O) 2.3 (CH₃), 10.6 (NHCO)
Triazoles 1247–1255 (C=S), 3278–3414 (NH) 7.1–8.1 (aromatic H)

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a methyl ester, a benzoyl moiety with a dimethylsulfamoyl group, and a benzo[d]thiazole ring, which may contribute to its diverse biological activities.

  • Molecular Formula : C21_{21}H23_{23}N3_3O5_5S2_2
  • Molecular Weight : 461.6 g/mol
  • CAS Number : 1321661-38-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The presence of the sulfamoyl group suggests potential antibacterial properties, similar to other sulfonamide antibiotics .
  • Anticancer Activity : Compounds with benzo[d]thiazole structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazoles have shown promising results in inhibiting tumor growth in vitro .
  • Anti-inflammatory Activity : The compound may interact with biological pathways involved in inflammation, similar to other benzothiazole derivatives that have demonstrated analgesic and anti-inflammatory properties .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The compound's structure allows it to engage with biological macromolecules, potentially modulating pathways related to inflammation and cancer cell proliferation.

Research Findings and Case Studies

  • Anticancer Studies :
    • A study assessed various thiazole derivatives for their cytotoxic effects on cancer cell lines, revealing that modifications on the thiazole ring significantly enhance anticancer activity . The compound may share similar mechanisms due to its structural analogies.
  • Antimicrobial Efficacy :
    • In vitro tests showed that compounds with sulfamoyl groups exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (Z)-methyl 2-(...) could be effective against bacterial infections .
  • Anti-inflammatory Effects :
    • Research on related benzothiazole compounds indicated significant anti-inflammatory effects in animal models, suggesting that (Z)-methyl 2-(...) could provide therapeutic benefits in managing inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of (Z)-methyl 2-(...) compared to related compounds:

CompoundKey FeaturesAntimicrobialAnticancerAnti-inflammatory
(Z)-methyl 2-(...)Methyl ester, sulfamoyl groupYesYesYes
SulfamethoxazoleSulfonamide antibioticYesNoLimited
Thiazole DerivativesThiazole ringVariableYesYes
Benzamide AnaloguesBenzamide structureNoYesYes

Q & A

Q. Methodology :

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, highlights the integration of DoE in flow chemistry for optimizing oxidation reactions, which can be adapted for thiazole ring formation .
  • Employ continuous-flow processes to enhance reproducibility and scalability, as demonstrated in undergraduate lab experiments for diazomethane synthesis .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts in 1^1H and 13^{13}C NMR spectra to confirm imino, sulfamoyl, and fluorobenzo[d]thiazole groups. provides examples of NMR data for structurally similar thiazole-triazole hybrids .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to verify purity. uses this approach for benzothiazole derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Advanced: How can low yields in multi-step syntheses involving fluorobenzo[d]thiazole intermediates be addressed?

Q. Methodology :

  • Intermediate Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate reactive intermediates, as seen in for phenoxymethylbenzoimidazole synthesis .
  • Protection/Deprotection Strategies : Protect sensitive groups (e.g., sulfamoyl) during fluorination steps. discusses controlled synthesis of polycationic reagents via protection strategies .

Advanced: How do structural analogs of this compound compare in reactivity or bioactivity?

Q. Methodology :

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps. uses kinetic modeling for copolymerization mechanisms .
  • Isotopic Labeling : Introduce 15^{15}N or 18^{18}O isotopes to track imino bond formation pathways.

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Q. Methodology :

  • Dynamic Effects Analysis : Consider tautomerism or rotational barriers (e.g., Z/E isomerism in imino groups) using variable-temperature NMR .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to resolve discrepancies. validates structures via computational docking .

Basic: What in vitro assays are suitable for evaluating the bioactivity of this compound?

Q. Methodology :

  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria, as in for benzothiazole derivatives .
  • Enzyme Inhibition Studies : Test inhibition of sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) via spectrophotometric assays.

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., sulfamoyl-binding enzymes). demonstrates docking poses for thiazole-triazole hybrids .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability.

Basic: What strategies improve solubility for in vivo studies of this hydrophobic compound?

Q. Methodology :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to increase hydrophilicity.

Advanced: How can researchers resolve instability issues during storage of fluorobenzo[d]thiazole derivatives?

Q. Methodology :

  • Degradation Pathway Analysis : Use LC-MS to identify hydrolysis or oxidation products under stress conditions (40°C/75% RH) .
  • Lyophilization : Store as lyophilized powder under inert gas (argon) to prevent moisture-induced degradation.

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